6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves complex chemical reactions. For example, compounds like 4-hydroxy-1,3-oxazin-6-ones are synthesized from chlorocarbonyl(phenyl)ketene and amides, demonstrating the multifaceted approaches to synthesizing oxazin derivatives. The flash vacuum thermolysis (FVT) reactions of these compounds can lead to the formation of carboxy(phenyl)ketene as a major product, showcasing the intricate steps involved in the synthesis process (George et al., 2007).
Molecular Structure Analysis
The molecular structure of similar compounds reveals significant details about their chemical behavior. For instance, the crystal structure of a compound closely related to 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one was determined using single-crystal X-ray diffraction, highlighting the planarity of the molecular systems and the presence of strong hydrogen bonding (Udupa, 1982).
Chemical Reactions and Properties
Chemical reactions involving 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one derivatives often involve transformations leading to the creation of new compounds. For example, the synthesis of 4H-benzo[d][1,3]oxazin-4-one derivatives via Pd-catalyzed carbonylative cross-coupling demonstrates the compound's reactivity and potential for creating structurally diverse derivatives (Zheng et al., 2021).
Physical Properties Analysis
The physical properties of 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one and its derivatives can vary significantly. Properties such as solubility, melting point, and crystalline structure are crucial for understanding how these compounds behave under different conditions. Detailed analysis of these properties is essential for their application in various scientific fields.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the applications of 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one derivatives. Studies such as the one conducted by Gabriele et al. (2006) on the tandem oxidative aminocarbonylation of triple bonds in related compounds underline the complexity and versatility of their chemical behavior (Gabriele et al., 2006).
Scientific Research Applications
Antimicrobial Activity
- Application : Quinazolinone derivatives have been investigated for their antimicrobial properties . They have been used against various strains of microorganisms, including Staphylococcus aureus, Bacillus species, Escherichia coli, Klebsiella pneumonia, Serratia marcescens, and Candida albicans .
- Methods : The compounds were synthesized and then screened against these microorganisms . The concentration of 2-amino-methyl-4, 5-dimethoxybenzoate with acetic anhydride yielded the cyclic compound 2-methyl-4, 5-disubstituted-1, 3-benzo-oxazine-4-one which further produce a novel 2,3-disubstituted quinazolin-4 ones via the reaction with hydrazine hydrate .
- Results : Compounds 1 and 2 showed significant activity against Staphylococcus aureus and Serratia marcescens with MIC ranging from 6 – 12 mg/mL .
Antifungal Activity
- Application : Quinazolinone derivatives containing 3-acrylamino motifs were screened for antifungal activities against four phytopathogenic fungi .
Anticancer Activity
- Application : Quinazolinone and quinazoline derivatives have shown potential as protease inhibitors. In particular, 4H-benzo[d][1,3]oxazin-4-one was shown to have substrate inhibitory activity towards the serine protease human leukocyte elastase which is the presumed tissue degenerating agent in the pathogenesis of several diseases .
Anti-inflammatory Activity
Protease Inhibitors
- Application : Some benzoxazinone derivatives demonstrated potential as protease inhibitors . In particular, 4H-benzo[d][1,3]oxazin-4-one was shown to have substrate inhibitory activity towards the serine protease human leukocyte elastase which is the presumed tissue degenerating agent in the pathogenesis of several diseases .
Hypolipidemic Activity
properties
IUPAC Name |
6-methoxy-2-methyl-3,1-benzoxazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6-11-9-4-3-7(13-2)5-8(9)10(12)14-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUKVGUCKLGAAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OC)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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